molecular formula C5H9N3 B2895452 N,1-Dimethyl-1H-pyrazol-5-amine CAS No. 141299-83-4

N,1-Dimethyl-1H-pyrazol-5-amine

Cat. No.: B2895452
CAS No.: 141299-83-4
M. Wt: 111.148
InChI Key: KRWAHYMJTAHYQO-UHFFFAOYSA-N
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Description

N,1-Dimethyl-1H-pyrazol-5-amine: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a dimethyl group at the nitrogen atom and the 1-position of the pyrazole ring, as well as an amino group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-Dimethyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N,1-Dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,1-Dimethyl-1H-pyrazol-5-amine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents .

Industry: The compound is used in the synthesis of materials with specific properties, such as dyes, pigments, and polymers. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Comparison with Similar Compounds

Uniqueness: N,1-Dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both dimethyl and amino groups allows for diverse chemical transformations and applications, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

N,2-dimethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-6-5-3-4-7-8(5)2/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWAHYMJTAHYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141299-83-4
Record name N,1-dimethyl-1H-pyrazol-5-amine
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